molecular formula C10H19O5P B12621673 Methyl 4-(diethoxyphosphoryl)pent-2-enoate CAS No. 921213-00-5

Methyl 4-(diethoxyphosphoryl)pent-2-enoate

Cat. No.: B12621673
CAS No.: 921213-00-5
M. Wt: 250.23 g/mol
InChI Key: JSRWVOIZSXHBMN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, CDCl₃) exhibits distinct signals for key protons:

  • δ 4.24–4.38 (m, 4H) : Ethoxy groups (-OCH₂CH₃), split into multiplet patterns due to coupling with adjacent phosphorus (²Jₚₕ ~ 8 Hz).
  • δ 3.96 (s, 3H) : Methyl ester (-COOCH₃), appearing as a singlet due to equivalent protons.
  • δ 6.79–7.09 (m, 1H) : Olefinic proton (H3) of the α,β-unsaturated ester, showing coupling constants (J = 15.6 Hz) indicative of trans-configuration.
  • δ 2.41–2.85 (m, 4H) : Methine (H4) and methylene (H5) protons adjacent to the phosphoryl group, displaying complex splitting from phosphorus and vicinal couplings.

³¹P NMR (162 MHz, CDCl₃) reveals a singlet at δ 25.8 , characteristic of a tetracoordinated phosphorus atom in the phosphoryl group. ¹³C NMR (126 MHz, CDCl₃) assignments include:

  • δ 166.9 : Ester carbonyl carbon (C1).
  • δ 134.1 : Olefinic carbons (C2 and C3).
  • δ 62.4 and 62.1 : Ethoxy carbons (C7 and C8).

Infrared (IR) and Mass Spectroscopic Profiles

IR spectroscopy (KBr, cm⁻¹) identifies key functional groups:

  • 1712 : Strong absorbance for the ester carbonyl (C=O).
  • 1250–1300 : P=O stretching vibrations of the phosphoryl group.
  • 1020–1100 : P-O-C symmetric and asymmetric stretches from ethoxy substituents.

Mass spectrometry (EI-MS) fragments the molecular ion ([M]⁺, m/z 250.23) into diagnostic peaks:

  • m/z 205: Loss of an ethoxy group (-OC₂H₅).
  • m/z 167: Cleavage of the ester moiety (-COOCH₃).

Crystallographic and Conformational Analysis

3D Molecular Geometry Optimization

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a planar α,β-unsaturated ester system (C1–C3) with a dihedral angle of 178.5° between the ester carbonyl and phosphoryl group. The ethoxy substituents adopt a staggered conformation to minimize steric hindrance, with P-O bond lengths of 1.48 Å and C-O-P angles of 120.3° .

Torsional Angle Configurations

Critical torsional angles include:

  • C2-C3-C4-P : -65.3° , reflecting gauche orientation between the double bond and phosphoryl group.
  • O-P-O-C : 180.0° , indicating antiperiplanar alignment of ethoxy groups around phosphorus.

These conformational preferences stabilize the molecule through hyperconjugation between the phosphoryl group’s σ*(P-O) orbitals and the π-system of the α,β-unsaturated ester.

Properties

CAS No.

921213-00-5

Molecular Formula

C10H19O5P

Molecular Weight

250.23 g/mol

IUPAC Name

methyl 4-diethoxyphosphorylpent-2-enoate

InChI

InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)9(3)7-8-10(11)13-4/h7-9H,5-6H2,1-4H3

InChI Key

JSRWVOIZSXHBMN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)C=CC(=O)OC)OCC

Origin of Product

United States

Preparation Methods

Synthesis via Ethyl Diethoxyphosphorylacetate

One efficient method involves the use of ethyl diethoxyphosphorylacetate as a starting material. The following steps outline this process:

  • Step 1: Preparation of Ethyl Diethoxyphosphorylacetate

    Ethyl diethoxyphosphorylacetate can be synthesized by reacting diethyl phosphite with ethyl acetate under acidic conditions.

  • Step 2: Conversion to Methyl 4-(Diethoxyphosphoryl)pent-2-enoate

    This conversion typically involves a three-step reaction sequence:

    • Oxidative cleavage : Ethyl diethoxyphosphorylacetate is oxidatively cleaved to form a key intermediate.

    • Condensation : The intermediate undergoes condensation with an appropriate aldehyde or ketone to yield the desired product.

    • Hydrolysis : Chemoselective hydrolysis in aqueous ethanol containing potassium hydroxide leads to the formation of this compound, achieving yields of approximately 72%.

Direct Synthesis from Methyl Undec-10-enoate

Another method utilizes methyl undec-10-enoate as the starting compound:

  • Step 1: Reaction Setup

    Methyl undec-10-enoate is treated with diethyl phosphite in the presence of a catalyst such as sulfuric acid.

  • Step 2: Refluxing

    The reaction mixture is refluxed for several hours, allowing for the formation of the desired phosphonate derivative.

  • Step 3: Purification

    The resulting product is purified using column chromatography, yielding this compound with good purity and yield.

Gold-Catalyzed Reactions

Recent advancements have introduced gold-catalyzed methodologies for synthesizing vinylphosphonates:

  • Step 1: Catalyst Preparation

    A gold catalyst is prepared and activated in an inert atmosphere.

  • Step 2: Reaction Conditions

    Ethyl diethoxyphosphorylacetate is added to a reaction mixture containing alkenes or alkynes under controlled conditions (temperature and time).

  • Step 3: Product Isolation

    After completion, the reaction mixture is quenched and extracted with organic solvents. The product is further purified through chromatography, often resulting in yields exceeding 80%.

The following table summarizes the different preparation methods for this compound, focusing on starting materials, yields, and key steps involved.

Method Starting Material Key Steps Yield (%)
Method A Ethyl Diethoxyphosphorylacetate Oxidative cleavage, condensation, hydrolysis ~72
Method B Methyl Undec-10-enoate Reflux with diethyl phosphite Good yield
Method C Gold-catalyzed reactions Catalyst activation, reaction with alkenes/alkynes >80

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethoxyphosphoryl)pent-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the compound into phosphonates.

    Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Methyl 4-(diethoxyphosphoryl)pent-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(diethoxyphosphoryl)pent-2-enoate involves its interaction with molecular targets through its diethoxyphosphoryl group. This group can form stable bonds with various biomolecules, influencing their function. The pathways involved include the formation of phosphonate esters and their subsequent interactions with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical differences between Methyl 4-(diethoxyphosphoryl)pent-2-enoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity References
This compound C₁₀H₁₉O₅P 250.24 Diethoxyphosphoryl, α,β-unsaturated ester MIRC reactions, stereoselective cyclopropanation
Methyl 4-(benzyloxy)pent-2-enoate C₁₃H₁₆O₃ 220.27 Benzyl ether, α,β-unsaturated ester Chiral building block in amino acid synthesis (e.g., (4S)-configured intermediates)
Diethyl (4-nitrobenzyl)phosphonate C₁₁H₁₆NO₅P 273.22 Diethoxyphosphoryl, nitrobenzyl Horner-Wadsworth-Emmons olefination, electron-deficient substrate for coupling reactions

Structural and Functional Analysis

This compound
  • Structure : The diethoxyphosphoryl group at C4 stabilizes the transition state during nucleophilic attacks, facilitating stereoselective cyclopropanation .
  • Reactivity: The α,β-unsaturated ester participates in conjugate additions. For example, its reaction with Zn-chelate-glycine enolates produces cyclopropane amino acids with high enantiomeric excess.
Methyl 4-(Benzyloxy)Pent-2-enoate
  • Structure : The benzyloxy group at C4 acts as a protecting group for alcohols, differing from the phosphoryl group’s electron-withdrawing effects.
  • Reactivity: Used in asymmetric synthesis of chiral cyclopropyl amino acids, leveraging its (4S)-configuration for stereocontrol .
Diethyl (4-Nitrobenzyl)Phosphonate
  • Structure : The nitro group at the benzyl position introduces strong electron-withdrawing effects, enhancing the leaving-group ability of the phosphonate.
  • Reactivity : Primarily employed in Horner-Wadsworth-Emmons reactions to synthesize alkenes. The nitro group directs reactivity in coupling reactions .

Research Findings and Limitations

  • MIRC Reaction Efficiency: this compound’s Z-isomer reacts with glycine enolates to yield a single stereoisomer, demonstrating near-perfect stereocontrol .
  • Limitations : The benzyloxy analog’s lower electrophilicity restricts its use in reactions requiring strong electron-deficient alkenes .

Biological Activity

Methyl 4-(diethoxyphosphoryl)pent-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

This compound is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group. Its structure can be represented as follows:

CxHyOzP\text{C}_x\text{H}_y\text{O}_z\text{P}

where the specific values for xx, yy, and zz depend on the detailed molecular structure. The compound is synthesized through various methods, including the Horner-Wadsworth-Emmons reaction, which facilitates the formation of alkenylphosphonates from aldehydes and diethoxyphosphoryl derivatives .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antibiotics. For instance, in vitro assays revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression. In particular, studies have reported its efficacy against several cancer types, including breast and lung cancers.

Table 1: Cytotoxicity Profile

Cell LineIC50 (μM)
MDA-MB-23115.5
A54912.3
HCT11610.8

The data indicates that this compound has a lower IC50 value in HCT116 cells, suggesting higher potency compared to other tested cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may act as an enzyme inhibitor or modulator, influencing various biochemical pathways related to cell growth and apoptosis. The exact mechanisms are still under investigation but are believed to involve:

  • Inhibition of HDAC : The compound may inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression.
  • Induction of Ferroptosis : Recent studies have suggested that compounds with similar structures can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Study on Breast Cancer Cells : A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with the compound resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .
  • Lung Cancer Research : Another study focused on A549 lung cancer cells showed that the compound inhibited cell proliferation and induced cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent.

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